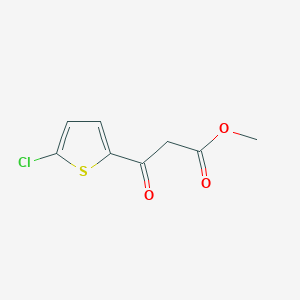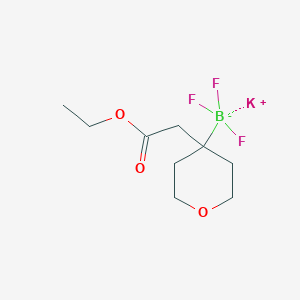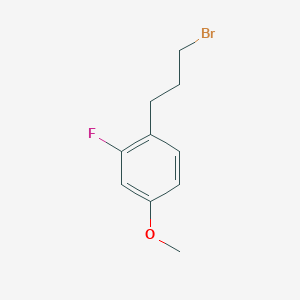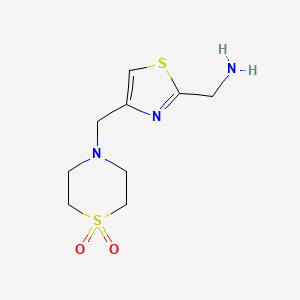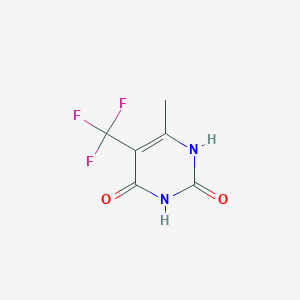
6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol is a heterocyclic organic compound with the molecular formula C6H5F3N2O2. It is characterized by the presence of a trifluoromethyl group and two hydroxyl groups attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol can be achieved through several methods. One common approach involves the trifluoromethylation of pyrimidine derivatives. This can be done using reagents such as trifluoromethylsilane, sodium trifluoroacetate, or trifluoromethanesulfonyl chloride . The reaction typically requires a catalyst, such as palladium, and is carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale trifluoromethylation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrimidine oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(trifluoromethyl)pyrimidine-4,6-diol
- 6-(Trifluoromethyl)pyrimidine-2,4-diol
- 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Uniqueness
6-Methyl-5-(trifluoromethyl)pyrimidine-2,4-diol is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H5F3N2O2 |
|---|---|
Molecular Weight |
194.11 g/mol |
IUPAC Name |
6-methyl-5-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5F3N2O2/c1-2-3(6(7,8)9)4(12)11-5(13)10-2/h1H3,(H2,10,11,12,13) |
InChI Key |
FQOBVYMVJCJZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B13479901.png)
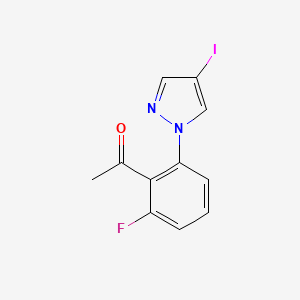

![2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13479924.png)

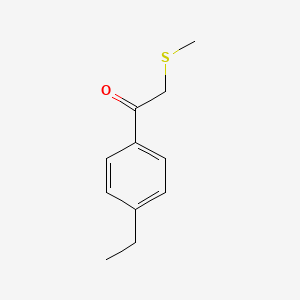

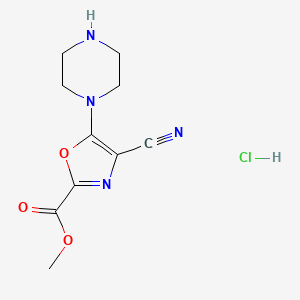
![1-{4',5-Difluoro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13479963.png)
![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
